molecular formula C9H9ClN4 B3354431 1-Chloro-4-(1-methylhydrazinyl)phthalazine CAS No. 59275-77-3

1-Chloro-4-(1-methylhydrazinyl)phthalazine

Cat. No.: B3354431
CAS No.: 59275-77-3
M. Wt: 208.65 g/mol
InChI Key: FVWHMCXJZMLKPS-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-methylhydrazinyl)phthalazine is a chemical compound belonging to the phthalazine family Phthalazines are bicyclic heterocycles that consist of a benzene ring fused with a pyridazine ring

Preparation Methods

The synthesis of 1-Chloro-4-(1-methylhydrazinyl)phthalazine typically involves the reaction of 1-chlorophthalazine with methylhydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product. The compound can be purified by recrystallization or column chromatography to obtain a high-purity product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Chloro-4-(1-methylhydrazinyl)phthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as acids or bases to facilitate the reactions .

Scientific Research Applications

1-Chloro-4-(1-methylhydrazinyl)phthalazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent.

    Biological Studies: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(1-methylhydrazinyl)phthalazine involves its interaction with cellular targets. The compound is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

1-Chloro-4-(1-methylhydrazinyl)phthalazine can be compared with other phthalazine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phthalazine derivatives.

Properties

IUPAC Name

1-(4-chlorophthalazin-1-yl)-1-methylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4/c1-14(11)9-7-5-3-2-4-6(7)8(10)12-13-9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWHMCXJZMLKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(C2=CC=CC=C21)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70497302
Record name 1-Chloro-4-(1-methylhydrazinyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59275-77-3
Record name 1-Chloro-4-(1-methylhydrazinyl)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70497302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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